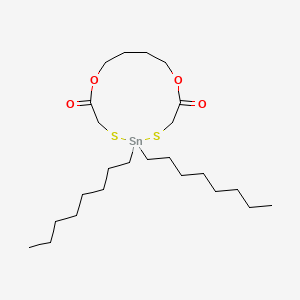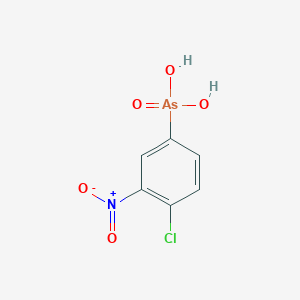
(4-Chloro-3-nitrophenyl)arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-nitrophenyl)arsonic acid is an organoarsenic compound with the molecular formula C6H5AsClNO5. It is characterized by the presence of a chloro group, a nitro group, and an arsonic acid group attached to a benzene ring. This compound is of interest due to its applications in various fields, including agriculture and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-nitrophenyl)arsonic acid typically involves the nitration of 4-chlorophenyl arsonic acid. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The process requires careful temperature control to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: (4-Chloro-3-nitrophenyl)arsonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The arsonic acid group can undergo oxidation to form arsenate derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: (4-Amino-3-chlorophenyl)arsonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Arsenate derivatives.
Aplicaciones Científicas De Investigación
(4-Chloro-3-nitrophenyl)arsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a model compound for studying arsenic toxicity.
Industry: Utilized in the production of pesticides and herbicides due to its arsenic content.
Mecanismo De Acción
The mechanism of action of (4-Chloro-3-nitrophenyl)arsonic acid involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in toxic effects. The nitro group also contributes to the compound’s reactivity, allowing it to participate in redox reactions within biological systems.
Comparación Con Compuestos Similares
- Roxarsone (4-Hydroxy-3-nitrophenyl)arsonic acid
- Nitarsone (4-Nitrophenyl)arsonic acid
- Arsanilic acid (4-Aminophenylarsonic acid)
- Carbarsone ([4-(Carbamoylamino)phenyl]arsonic acid)
Comparison: (4-Chloro-3-nitrophenyl)arsonic acid is unique due to the presence of both a chloro and a nitro group on the benzene ring, which imparts distinct chemical properties. Compared to roxarsone, which has a hydroxy group, this compound is more reactive in substitution reactions. Nitarsone and arsanilic acid, lacking the chloro group, exhibit different reactivity patterns and biological activities. Carbarsone, with a carbamoylamino group, has different applications and mechanisms of action.
Propiedades
Número CAS |
5430-08-0 |
|---|---|
Fórmula molecular |
C6H5AsClNO5 |
Peso molecular |
281.48 g/mol |
Nombre IUPAC |
(4-chloro-3-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C6H5AsClNO5/c8-5-2-1-4(7(10,11)12)3-6(5)9(13)14/h1-3H,(H2,10,11,12) |
Clave InChI |
KCXLTLYNFDGRKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


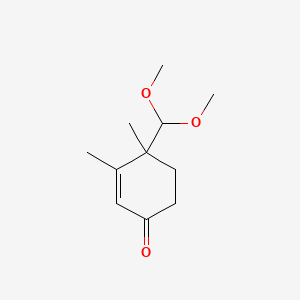
![(3aR,7S,7aR)-7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B13804695.png)
![4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)

![1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate](/img/structure/B13804705.png)
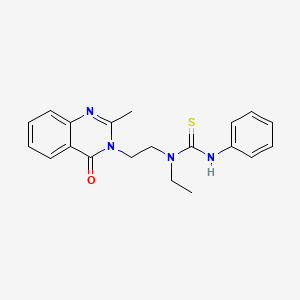
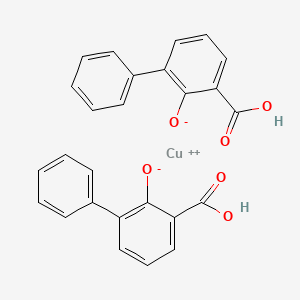
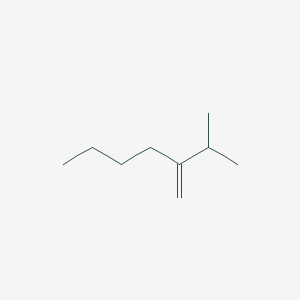
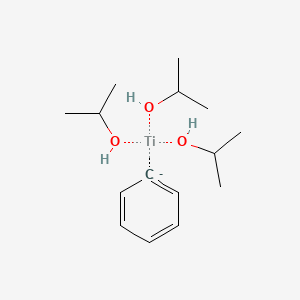
![Phenol, 2,2'-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis-](/img/structure/B13804721.png)

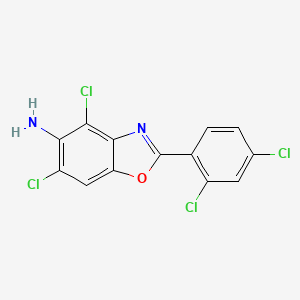
![2-[(2E)-2-hydroxyiminopropyl]phenol](/img/structure/B13804729.png)
